molecular formula C9H11BrN2O B1488791 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine CAS No. 462114-39-2

5-Bromo-2-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B1488791
CAS No.: 462114-39-2
M. Wt: 243.1 g/mol
InChI Key: XWIFUYNFGVIYON-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C8H10BrN3O and a molecular weight of 244.09 g/mol . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using quantum chemical calculations . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

5-Bromo-2-(pyrrolidin-3-yloxy)pyridine serves as a substrate or starting material in the synthesis of various chemical compounds. For instance, it is used in the synthesis of novel cyanopyridine derivatives, which exhibit significant antimicrobial activity against a wide range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013). Similarly, it acts as a precursor in the synthesis of acyclic pyridine C-nucleosides, although these compounds did not exhibit marked biological activity in the studies conducted (Hemel et al., 1994).

Photophysical Studies

This compound is also investigated in photophysical studies. For example, studies on 2-(1H-pyrazol-5-yl)pyridines and its derivatives including a bromo-substituted version, provide valuable insights into various photoreactions and ground-state syn-anti equilibria, which are crucial for understanding their luminescent properties and potential applications in materials science (Vetokhina et al., 2012).

Drug Synthesis

In drug synthesis, this compound derivatives have been explored. For instance, its derivatives are synthesized and evaluated for their antitumor properties. The study investigates the stereostructures, absolute configurations, and the effect of stereochemistry on biological activities, providing valuable insights for drug design and development (Zhou et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, and P305+P351+P338 .

Properties

IUPAC Name

5-bromo-2-pyrrolidin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIFUYNFGVIYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288619
Record name 5-Bromo-2-(3-pyrrolidinyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462114-39-2
Record name 5-Bromo-2-(3-pyrrolidinyloxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462114-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(3-pyrrolidinyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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